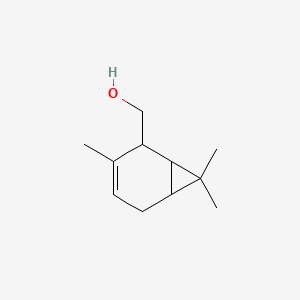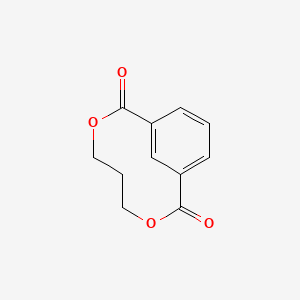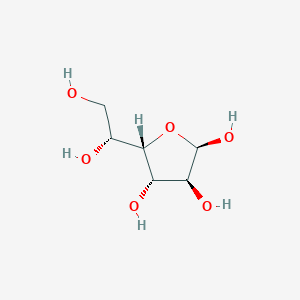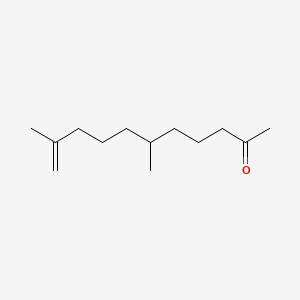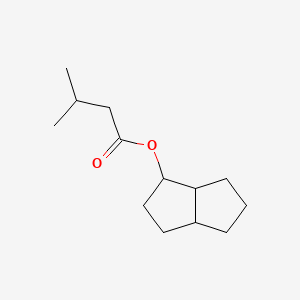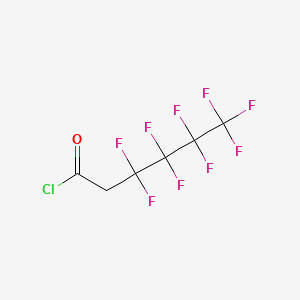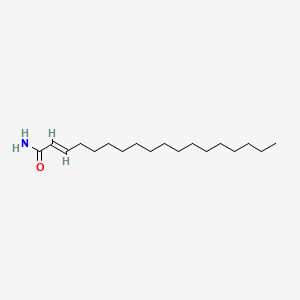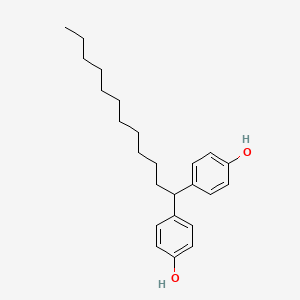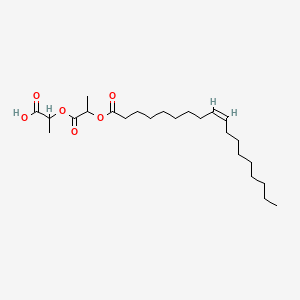
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a carboxyethoxy group, a methyl group, and an oxoethyl group attached to an oleate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate typically involves esterification reactions. One common method is the reaction between oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.
Mecanismo De Acción
The mechanism of action of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol. These products can then participate in metabolic pathways, influencing cellular processes such as lipid metabolism and energy production.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl palmitate
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl stearate
- 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl linoleate
Uniqueness
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of unsaturation due to the presence of the oleate moiety, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
93777-89-0 |
|---|---|
Fórmula molecular |
C24H42O6 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27)/b12-11- |
Clave InChI |
AEBDQINWULSXIX-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


